4-Isothiazoleethanamine
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Overview
Description
4-Isothiazoleethanamine is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazoleethanamine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of thiohydroxylamine with suitable aldehydes or ketones, followed by cyclization to form the isothiazole ring . Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, have also been employed to synthesize isothiazole derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiazoleethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Isothiazoleethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isothiazoleethanamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a similar structure but different biological activities.
Imidazole: Another five-membered ring compound with nitrogen atoms, known for its antifungal properties.
Oxazole: Similar to thiazole but contains an oxygen atom instead of sulfur.
Uniqueness: 4-Isothiazoleethanamine is unique due to its specific combination of sulfur and nitrogen atoms in the ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C5H8N2S |
---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
2-(1,2-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H8N2S/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2 |
InChI Key |
MOEDYKUZDSUJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NS1)CCN |
Origin of Product |
United States |
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